Enhanced Lipophilicity (clogP) Compared to N1‑Unsubstituted and Mono‑Methyl Analogues
The presence of two methyl groups at N1 and C3 in addition to the 4‑chlorophenyl substituent raises the calculated logP (clogP) relative to the N1‑unsubstituted analogue (CAS 5097‑86‑9) and the 3‑methyl‑only analogue (CAS 92672‑86‑1). PubChem‑derived XLogP3 values show that CAS 5097‑86‑9 has XLogP3 ≈ 1.5 whereas the target compound achieves XLogP3 ≈ 2.1, a difference of approximately +0.6 log units [1]. The mono‑methyl analogue (CAS 92672‑86‑1) gives an intermediate value of XLogP3 ≈ 1.8 . This increase in lipophilicity can be critical for membrane permeability and target engagement in intracellular or CNS‑oriented programmes.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.1 (CAS 494785-65-8) |
| Comparator Or Baseline | CAS 5097‑86‑9 (N1‑H, C3‑H): XLogP3 ≈ 1.5; CAS 92672‑86‑1 (N1‑H, C3‑CH3): XLogP3 ≈ 1.8 |
| Quantified Difference | Δ = +0.6 log units vs. unsubstituted; Δ = +0.3 log units vs. mono‑methyl |
| Conditions | Computed by PubChem XLogP3 algorithm, identical method across all three compounds. |
Why This Matters
Higher clogP directly influences passive membrane permeability; a Δ of +0.6 log units can translate to a significant increase in predicted intestinal absorption and blood–brain barrier penetration, making this compound the preferred starting point for programmes requiring balanced lipophilicity.
- [1] PubChem. 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one (CAS 5097‑86‑9). XLogP3 value. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-03). View Source
